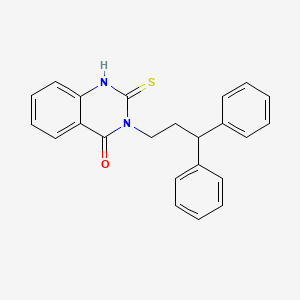
4-chloro-N-(3-propan-2-yloxypropylcarbamoyl)benzamide
概要
説明
4-chloro-N-(3-propan-2-yloxypropylcarbamoyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro group and a propan-2-yloxypropylcarbamoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-propan-2-yloxypropylcarbamoyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with 3-propan-2-yloxypropylamine in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-chloro-N-(3-propan-2-yloxypropylcarbamoyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide.
Hydrolysis: 4-chlorobenzoic acid and 3-propan-2-yloxypropylamine.
科学的研究の応用
4-chloro-N-(3-propan-2-yloxypropylcarbamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 4-chloro-N-(3-propan-2-yloxypropylcarbamoyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-chlorobenzamide: A benzamide derivative with a chloro substituent.
N-(3-propan-2-yloxypropyl)benzamide: A benzamide derivative with a propan-2-yloxypropyl substituent.
Uniqueness
4-chloro-N-(3-propan-2-yloxypropylcarbamoyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-chloro-N-(3-propan-2-yloxypropylcarbamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-10(2)20-9-3-8-16-14(19)17-13(18)11-4-6-12(15)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIMSGPXJWQXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)NC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329540 | |
| Record name | 4-chloro-N-(3-propan-2-yloxypropylcarbamoyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691382-68-0 | |
| Record name | 4-chloro-N-(3-propan-2-yloxypropylcarbamoyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B4767505.png)
![N-(3,4-dimethylphenyl)-2-{[(3-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4767507.png)
![3-PHENETHYL-2-{[4-(1-PYRROLIDINYLCARBONYL)PHENYL]IMINO}-1,3-THIAZOLAN-4-ONE](/img/structure/B4767509.png)
![3-(4-tert-butylphenyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4767526.png)
![N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B4767528.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4767532.png)
![1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-ETHYLBENZYL)PIPERAZINO] SULFONE](/img/structure/B4767536.png)
![3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 2-chlorobenzoate](/img/structure/B4767545.png)


![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4767561.png)
![methyl 5-[(diethylamino)carbonyl]-2-{[(ethylamino)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4767564.png)
![[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE](/img/structure/B4767568.png)
![9-ETHYL-3-[(4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-9H-CARBAZOLE](/img/structure/B4767588.png)
